molecular formula C11H14F2N2O3S B8164826 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)-3-methoxyaniline

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)-3-methoxyaniline

Cat. No.: B8164826
M. Wt: 292.30 g/mol
InChI Key: QJJGGRUCSULCAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)-3-methoxyaniline is an organic compound with the molecular formula C11H14F2N2O3S This compound is characterized by the presence of a difluoropyrrolidine group attached to a sulfonyl group, which is further connected to a methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)-3-methoxyaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of 3,3-Difluoropyrrolidine: This can be achieved by reacting pyrrolidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions.

    Sulfonylation: The difluoropyrrolidine is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group.

    Coupling with 3-Methoxyaniline: The final step involves coupling the sulfonylated difluoropyrrolidine with 3-methoxyaniline using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)-3-methoxyaniline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding quinone derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)-3-methoxyaniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)-3-methoxyaniline involves its interaction with specific molecular targets. The difluoropyrrolidine moiety can interact with enzymes or receptors, potentially inhibiting their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, while the methoxyaniline moiety can modulate its overall pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)aniline: Lacks the methoxy group, which may affect its reactivity and biological activity.

    4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)benzonitrile: Contains a nitrile group instead of a methoxy group, leading to different chemical properties and applications.

Uniqueness

4-((3,3-Difluoropyrrolidin-1-yl)sulfonyl)-3-methoxyaniline is unique due to the presence of both the methoxy and difluoropyrrolidine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research applications.

Properties

IUPAC Name

4-(3,3-difluoropyrrolidin-1-yl)sulfonyl-3-methoxyaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14F2N2O3S/c1-18-9-6-8(14)2-3-10(9)19(16,17)15-5-4-11(12,13)7-15/h2-3,6H,4-5,7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJGGRUCSULCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N)S(=O)(=O)N2CCC(C2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.